H-Cys(Acm)-OH.H2O
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
213475-48-0 |
|---|---|
Molecular Formula |
C6H14N2O4S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate |
InChI |
InChI=1S/C6H12N2O3S.H2O/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H2/t5-;/m0./s1 |
InChI Key |
IYROALAWNNFNGA-JEDNCBNOSA-N |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)O)N.O |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)N.O |
Origin of Product |
United States |
Synthetic Methodologies for H Cys Acm Oh and Its Integration into Peptide Architectures
Solid-Phase Peptide Synthesis (SPPS) Incorporating H-Cys(Acm)-OH
Fmoc-based SPPS Protocols Utilizing H-Cys(Acm)-OH
Compatibility of H-Cys(Acm)-OH with Standard SPPS Reagents and Cycles
The integration of H-Cys(Acm)-OH into standard Solid-Phase Peptide Synthesis (SPPS) protocols is facilitated by the robustness of the acetamidomethyl (Acm) protecting group. The Acm moiety demonstrates remarkable stability under the conditions typically employed in both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) based SPPS strategies.
In Fmoc-SPPS, the Acm group is resistant to the basic conditions used for Fmoc deprotection, typically involving piperidine (B6355638) in dimethylformamide (DMF) mdpi.comrsc.orgnih.gov. Furthermore, it remains intact during the coupling reactions mediated by common reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-diisopropylcarbodiimide) in the presence of additives like HOBt (hydroxybenzotriazole) or OxymaPure mdpi.comrsc.orgpeptide.comsigmaaldrich.com. The Acm group is also stable to the acidic cleavage cocktails commonly used at the end of Fmoc-SPPS, which typically involve trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) or dithiothreitol (B142953) (DTT) mdpi.comnih.gov. This broad compatibility ensures that the cysteine thiol remains protected throughout the synthesis, preventing premature disulfide bond formation or other side reactions.
The Acm group's stability also extends to Boc-SPPS, where it withstands the repetitive acidic treatments (e.g., TFA) required for Boc deprotection peptide.combachem.compeptide.com. This resilience allows for the stepwise elongation of peptide chains without compromising the integrity of the cysteine side chain.
Table 1: Compatibility of the Acetamidomethyl (Acm) Protecting Group with Standard SPPS Reagents and Conditions
| Reagent/Condition | Typical Use in SPPS | Acm Group Compatibility | Reference(s) |
| Piperidine (20% in DMF) | Fmoc Deprotection | Stable | mdpi.comrsc.orgnih.gov |
| HATU/HCTU/DIC/HOBt | Peptide Coupling | Stable | mdpi.comrsc.orgpeptide.com |
| TFA (e.g., 95% in DCM) | Boc Deprotection, Peptide Cleavage (Fmoc-SPPS) | Generally Stable | peptide.combachem.comorgsyn.orgthieme-connect.de |
| HF | Boc-SPPS Final Cleavage | Stable | bachem.com |
| Acetic Acid/TFE/DCM | 2-Chlorotrityl Resin Cleavage | Stable | rapp-polymere.com |
| Iodine (I₂) | Acm Deprotection/Disulfide Formation | Cleaved | mdpi.comorgsyn.orggoogle.comresearchgate.net |
| Hg(II) Acetate (B1210297) | Acm Deprotection | Cleaved | orgsyn.orgresearchgate.netpeptide.comoup.com |
| Pd(II) Salts | Acm Deprotection | Cleaved | mdpi.comrsc.orgresearchgate.netresearchgate.net |
| Ag(I) Salts | Acm Deprotection | Cleaved | researchgate.netoup.com |
Boc-based SPPS Protocols Employing H-Cys(Acm)-OH
H-Cys(Acm)-OH is a well-established building block in Boc-based SPPS, a strategy that relies on the acid-labile Boc group for Nα-protection and benzyl-type protecting groups for side chains, which are typically removed by anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) peptide.combachem.compeptide.comiris-biotech.de. The acetamidomethyl (Acm) group on the cysteine thiol is particularly well-suited for Boc-SPPS due to its stability under the repetitive TFA treatments used for Boc removal peptide.combachem.com.
In a typical Boc-SPPS protocol using H-Cys(Acm)-OH, the Boc group is removed using TFA, and the resulting free amine is neutralized before the next coupling step peptide.com. The Acm group remains intact throughout these cycles. After the full peptide sequence is assembled on the resin, the peptide is cleaved from the solid support using strong acid, most commonly anhydrous HF, often in the presence of scavengers to trap reactive carbocations peptide.combachem.com. The Acm group is generally stable to these final cleavage conditions, yielding a peptide with protected thiols. The Acm groups are then removed in a subsequent step, typically using reagents like mercury(II) acetate, silver(I) nitrate, or iodine, to liberate the free thiols for subsequent disulfide bond formation or other modifications bachem.comorgsyn.orgresearchgate.netpeptide.comoup.comresearchgate.net. This stepwise deprotection strategy is crucial for controlling the formation of specific disulfide bridges in peptides containing multiple cysteine residues.
Table 2: Representative Steps in Boc-SPPS Utilizing H-Cys(Acm)-OH
| Step | Reagent/Condition | Purpose | Acm Group Status |
| Resin Loading | H-Cys(Acm)-OH coupled to resin | Attaching the first amino acid (C-terminus) | Protected |
| Boc Deprotection | TFA (e.g., 25-50% in DCM) | Removal of Nα-Boc group | Stable |
| Neutralization | DIEA (Diisopropylethylamine) in DCM | Neutralizing TFA salt to free amine for coupling | Stable |
| Coupling | Activated Boc-amino acid derivative | Elongating the peptide chain | Stable |
| Washing | DCM, DMF, MeOH | Removing excess reagents and byproducts | Stable |
| Final Cleavage | Anhydrous HF with scavengers (e.g., TIS, anisole) | Cleaving peptide from resin and removing side-chain protecting groups* | Stable |
| Acm Deprotection | Hg(OAc)₂, Ag(I) salts, or I₂ | Removing S-acetamidomethyl group to reveal free thiol | Removed |
| Oxidation/Cyclization | Air, O₂, mild oxidants (e.g., K₃[Fe(CN)₆]), DMSO/HCl | Forming disulfide bonds | N/A |
*Note: While Boc-SPPS typically uses benzyl-based protecting groups removed by HF, the Acm group is also stable to these conditions. Its removal is usually performed after HF cleavage.
Solution-Phase Peptide Synthesis Strategies Featuring H-Cys(Acm)-OH
H-Cys(Acm)-OH is also a valuable component in solution-phase peptide synthesis, offering flexibility in constructing peptide fragments and larger peptides bachem.comorgsyn.orgoup.comgoogle.comgoogle.com. In solution-phase methods, the challenge of "poisoning" hydrogenation catalysts by sulfur-containing amino acids necessitates careful strategy adaptation bachem.com. The Acm group's stability to various reaction conditions, including acidic environments like liquid hydrogen fluoride (HF) or trifluoroacetic acid (TFA), makes it suitable for use in solution orgsyn.org.
When synthesizing peptides in solution, H-Cys(Acm)-OH can be coupled using standard peptide bond formation techniques, such as mixed anhydride (B1165640) or active ester methods google.comgoogle.com. The Acm protection ensures that the thiol group does not interfere with coupling reactions or undergo oxidation during the synthesis of intermediates. For example, Boc-protected peptide fragments incorporating H-Cys(Acm)-OH have been condensed to form larger protected segments, which are then further elaborated or deprotected google.comgoogle.com. The stability of the Acm group allows for purification of these intermediate fragments without premature thiol deprotection. Subsequent removal of the Acm group, often using mercury(II) acetate or silver(I) salts, can then be performed on the fully assembled peptide or specific fragments to enable disulfide bond formation or other thiol-based chemistries orgsyn.orgoup.com.
Table 3: Solution-Phase Peptide Synthesis Strategies with H-Cys(Acm)-OH
| Strategy Type | Coupling Method Example | Key Reagents/Conditions | Acm Group Role | Reference(s) |
| Fragment Condensation | Mixed Anhydride Method | Isobutyl chloroformate, N-methylmorpholine (NMM) | Protects thiol during segment coupling | google.com |
| Fragment Condensation | Active Ester Method | N-hydroxysuccinimide (NHS) esters, coupling agents | Protects thiol during segment coupling | google.comgoogle.com |
| Thioester Ligation | N-alkylcysteine-assisted thioesterification | Silver ions, base, DMSO | Stable during thioester formation; removed post-ligation | oup.comnih.gov |
| General Coupling | Carbodiimide coupling (e.g., DCC, DIC) with additives | DCC/HOBt, DIC/OxymaPure | Protects thiol during coupling, stable to common coupling reagents | bachem.comorgsyn.org |
Preparation and Utilization of H-Cys(Acm)-OH-Containing Peptide Segments and Thioesters
H-Cys(Acm)-OH is instrumental in the preparation of peptide segments and thioesters, which serve as crucial intermediates in complex peptide synthesis, particularly in fragment condensation and ligation strategies rsc.orgoup.comnih.govnih.gov. The Acm group's robust nature allows for the synthesis and purification of these segments without compromising the cysteine thiol.
Peptide segments incorporating H-Cys(Acm)-OH can be synthesized using standard SPPS or solution-phase methods. The Acm protection prevents unwanted disulfide bond formation between cysteine residues within the segment or with other reactive thiols during synthesis and purification rsc.orgoup.comnih.gov. Following the synthesis of a peptide segment, the Acm group can be selectively removed under specific conditions, such as treatment with palladium(II) salts, mercury(II) acetate, or silver(I) salts, to reveal the free thiol mdpi.comorgsyn.orgresearchgate.netoup.comresearchgate.net. This liberated thiol can then participate in various reactions, including disulfide bond formation, thioesterification, or native chemical ligation (NCL) rsc.orgoup.comresearchgate.netnih.gov.
The preparation of peptide thioesters is a key application where H-Cys(Acm)-OH plays a role. For instance, a peptide segment ending in a Cys(Acm) residue can be converted into a thioester, often utilizing silver ions and a base in the presence of DMSO oup.com. The Acm group's stability in the presence of silver ions is advantageous during this process oup.com. Once the thioester is formed, the Acm group can be removed to yield a reactive N-terminal cysteine thioester, ready for ligation with another peptide segment nih.gov. Alternatively, the Acm group can be removed after ligation to facilitate subsequent disulfide bond formation, as seen in strategies for synthesizing cyclic peptides or proteins mdpi.comrsc.org. The ability to selectively remove the Acm group without affecting other protecting groups is critical for regioselective disulfide bond formation in peptides with multiple cysteine residues mdpi.comresearchgate.net.
Table 4: Preparation and Utilization of H-Cys(Acm)-OH-Containing Peptide Segments and Thioesters
| Application Area | Method/Process | Role of H-Cys(Acm)-OH | Deprotection/Activation Step | Reference(s) |
| Peptide Segment Synthesis | SPPS or Solution-Phase Synthesis | Incorporates protected cysteine into a peptide sequence. Prevents intra-segment disulfide formation. | Acm group remains intact during segment synthesis and purification. | rsc.orgoup.comnih.gov |
| Peptide Thioester Formation | Conversion of C-terminal Cys(Acm) to thioester | Provides a protected cysteine at the C-terminus for thioesterification. Acm is stable to silver ions used in the process. | Acm removed post-ligation or prior to disulfide bond formation. | oup.comnih.gov |
| Fragment Condensation | Coupling of peptide fragments synthesized with Cys(Acm) | Ensures thiol protection during fragment coupling reactions. | Acm group is removed after fragment condensation to allow for disulfide bond formation. | google.comgoogle.com |
| Native Chemical Ligation | Ligation of N-terminal Cys-peptide with C-terminal thioester-peptide | Cys(Acm) can be present in either fragment; Acm is removed post-ligation to enable disulfide bond formation. | Pd(II) or other reagents used to remove Acm after ligation. | rsc.orgresearchgate.netnih.gov |
| Disulfide Bond Formation | On-resin or solution-phase oxidation after Acm removal | Provides a protected thiol that can be selectively deprotected to form specific disulfide bridges. | Removal by Pd(II), Hg(II), Ag(I), or I₂ followed by oxidative folding. | mdpi.comrsc.orgorgsyn.orgoup.com |
Orthogonal Protecting Group Strategies in Conjunction with S Acetamidomethyl Cysteine
Principles of Orthogonal Cysteine Thiol Protection for Regioselective Disulfide Formation
The principle of orthogonal protection in peptide chemistry involves the use of multiple protecting groups, each of which can be removed by a specific set of reagents or conditions without affecting the others. rsc.org This strategy is paramount for the synthesis of peptides with multiple disulfide bonds, as it allows for the sequential and controlled formation of each bridge. rsc.org The S-acetamidomethyl (Acm) group is a key player in this field. It is stable under the acidic conditions typically used for the cleavage of other protecting groups and during solid-phase peptide synthesis (SPPS). researchgate.net
The regioselective formation of disulfide bonds is achieved by employing pairs of orthogonally protected cysteine residues. researchgate.net For instance, a peptide can be synthesized with one pair of Cys residues protected by an acid-labile group and another pair protected by the Acm group. Following peptide chain assembly, the first disulfide bond can be formed by selectively removing the acid-labile groups and oxidizing the resulting free thiols. The Acm groups remain intact during this process. Subsequently, the Acm groups can be removed under specific conditions to form the second disulfide bond. rsc.orgbiotage.com This stepwise approach ensures that the disulfide bonds are formed between the correct cysteine pairs, avoiding the formation of incorrect isomers that can arise from random oxidation of multiple free thiols. biotage.com
The versatility of the Acm group is further highlighted by its compatibility with various deprotection methods, including treatment with iodine, mercury(II) acetate (B1210297), or palladium complexes, allowing for flexibility in the synthetic strategy. bachem.comresearchgate.netresearchgate.net
Sequential Disulfide Bond Formation and Complex Peptide Folding Facilitated by Acm Orthogonality
The strategic use of Acm in conjunction with other orthogonal protecting groups is instrumental in guiding the folding of complex peptides into their biologically active conformations. By controlling the sequence of disulfide bond formation, the peptide is directed along a specific folding pathway, minimizing the formation of misfolded isomers. bachem.com
The synthesis of α-conotoxins, which are small, highly constrained peptides with multiple disulfide bridges, serves as a prime example. For instance, the synthesis of α-conotoxin MVIIA with three disulfide bonds was achieved using a Trt/Acm/Mob protection scheme. rsc.org The first disulfide bond was formed after the removal of the Trt groups. Subsequently, the Acm groups were cleaved with iodine to form the second disulfide bridge. Finally, the Mob groups were removed with a TFMSA/TFA mixture, followed by oxidation to yield the correctly folded peptide with three regioselective disulfide bonds. rsc.org
This level of control is crucial, as the biological activity of such peptides is exquisitely dependent on their precise three-dimensional structure, which is in turn dictated by the correct disulfide connectivity. The stability of the Acm group to a variety of conditions, coupled with its selective removal, makes H-Cys(Acm)-OH·H2O an indispensable tool for chemists synthesizing complex, disulfide-rich peptides and proteins. rsc.orgresearchgate.net
Advanced Deprotection Chemistries of the S Acetamidomethyl Group
Oxidative Deprotection Methods Leading to Disulfide Bond Formation
Oxidative deprotection strategies offer the advantage of simultaneous removal of the Acm group and formation of the disulfide bond in a single step. This approach is particularly efficient for the synthesis of cyclic peptides and proteins containing multiple disulfide linkages.
Iodine is a classic and widely used reagent for the oxidative deprotection of Acm-protected cysteine residues. The reaction is typically carried out in solution or on-resin and results in the direct formation of a disulfide bond.
The choice of reaction conditions and solvent system for iodine-mediated Acm deprotection is crucial for achieving high yields and minimizing side reactions. The reaction rate is highly dependent on the solvent, with dipolar solvents generally promoting faster reactions.
Commonly employed solvent systems include aqueous mixtures of organic solvents. For on-resin cyclization, a solution of iodine in a mixture of N,N-dimethylformamide (DMF) and water (e.g., 4:1 v/v) is often used. peptide.com In solution-phase synthesis, mixtures of aqueous acetic acid or aqueous methanol (B129727) are frequently utilized. The use of aqueous acetic acid is particularly preferred for peptides containing sensitive amino acid residues such as tyrosine, histidine, and tryptophan, as it helps to limit the potential for iodination of these residues. The reaction is typically performed at room temperature with an excess of iodine, often ranging from 10 to 15 equivalents relative to the peptide. peptide.combiotage.com
| Solvent System | Iodine Equivalents | Typical Reaction Time | Phase | Reference |
|---|---|---|---|---|
| DMF/H₂O (4:1 v/v) | 10 | 40 minutes | On-Resin | peptide.com |
| Aqueous Acetic Acid | Excess | Variable | Solution | |
| Aqueous Methanol | Excess | Variable (faster than aq. AcOH) | Solution |
Despite its widespread use, iodine-mediated deprotection is associated with several potential side reactions that can complicate the synthesis and purification of the target peptide. A primary concern is the iodination of sensitive amino acid residues. researchgate.netnih.gov Tyrosine is particularly susceptible to iodination, leading to the formation of mono- and di-iodinated tyrosine analogs. nih.gov Tryptophan and methionine residues can also be oxidized by iodine. researchgate.net These side reactions can be minimized by carefully controlling the reaction time, using the minimum necessary amount of iodine, and promptly quenching the excess iodine with a reducing agent such as ascorbic acid or sodium thiosulfate (B1220275) upon completion of the reaction. researchgate.netnih.gov
Another notable side reaction is the S-to-O or S-to-N shift of the acetamidomethyl group. In peptides with a high content of serine or threonine, an S-to-O Acm shift can occur. nih.gov Similarly, in glutamine-containing peptides, an S-to-N shift to the carboxamide side chain of glutamine has been observed. nih.gov
| Side Reaction | Affected Residues | Mitigation Strategies | Reference |
|---|---|---|---|
| Iodination | Tyrosine, Tryptophan, Histidine | Use of aqueous acetic acid, controlled reaction time, prompt quenching | nih.gov |
| Oxidation | Methionine, Tryptophan | Controlled reaction conditions, prompt quenching | researchgate.net |
| S-to-O Acm Shift | Serine, Threonine | Use of scavengers like glycerol | nih.gov |
| S-to-N Acm Shift | Glutamine | - | nih.gov |
N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), have emerged as effective reagents for the oxidative deprotection of Acm-cysteine, offering a rapid and reliable method for disulfide bond formation. researchgate.netmdpi.com These reagents can be used for both on-resin and in-solution applications under mild aqueous conditions. researchgate.netnih.gov A significant advantage of NCS and NBS is their fast reaction kinetics, with deprotection and disulfide formation often complete within minutes. researchgate.net
Interestingly, NCS-mediated Acm removal can be performed in the presence of other cysteine protecting groups, such as the trityl (Trt) group, which is also labile to iodine. mdpi.comnih.gov This orthogonality allows for the regioselective formation of multiple disulfide bonds within the same peptide. For example, a peptide with two Cys(Acm) residues and one Cys(Trt) residue can be treated with NCS to form the first disulfide bond between the Acm-protected cysteines, leaving the Trt group intact for subsequent deprotection and disulfide bond formation. nih.gov
Various metal ions can facilitate the oxidative deprotection of the Acm group. These methods often involve the coordination of the metal ion to the sulfur atom, which weakens the S-C bond and promotes cleavage.
Thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃) : This reagent can be used for the simultaneous deprotection of multiple Cys(Acm) residues and the formation of disulfide bonds. The reaction can be carried out in trifluoroacetic acid (TFA) for solution-phase synthesis or in DMF for on-resin applications. However, thallium compounds are highly toxic, which limits their widespread use.
Mercury(II) acetate (B1210297) (Hg(OAc)₂) : This is another classic reagent for Acm deprotection. peptide.com The reaction is typically performed in aqueous acetic acid at a pH of around 4. A significant drawback of this method is the toxicity of mercury salts and the potential for incomplete removal of the mercury ions from the final peptide. nih.gov
Silver(I) salts : Silver trifluoromethanesulfonate (B1224126) (AgOTf) can be used to cleave the Acm group. researchgate.net The resulting silver thiolate can then be oxidized to form the disulfide bond. This method has been shown to be effective with minimal side reactions on sensitive amino acids like methionine, tyrosine, and tryptophan. researchgate.net
Copper(II) sulfate (B86663) (CuSO₄) : In the presence of a 1,2-aminothiol, copper(II) sulfate can mediate the deprotection of the S-Acm group under aerobic conditions, leading to disulfide bond formation. rsc.org This method has been successfully applied to the synthesis of peptides with multiple disulfide bridges. researchgate.netrsc.org
Metal-Ion Assisted Oxidative Deprotection
Copper(II) Salt-Mediated Deprotection with Aminothiols
Recent studies have demonstrated the efficacy of Copper(II) salts, such as copper(II) sulfate (CuSO₄), in mediating the deprotection of the S-Acm group. researchgate.netrsc.org This process is conducted in the presence of a 1,2-aminothiol, such as cysteamine, under aerobic conditions. researchgate.netrsc.org A proposed mechanism involves the formation of a copper-thiolate complex, which facilitates the cleavage of the S-Acm bond. This method has been successfully applied to the synthesis of peptides containing disulfide bonds, such as Apamin (B550111), in a one-pot procedure. researchgate.net The reaction conditions are generally mild and conducted in aqueous media. researchgate.net
| Reagent System | Substrate Example | Conditions | Outcome | Reference |
| CuSO₄ and 1,2-aminothiol | Peptides with Cys(Acm) | Aerobic, aqueous media | Deprotection and concomitant disulfide bond formation | researchgate.netrsc.org |
Silver Salt-Mediated Deprotection (e.g., Silver Trifluoromethanesulfonate)
Silver salts, particularly silver trifluoromethanesulfonate (AgOTf), are effective reagents for the cleavage of the Acm group. rsc.orgpeptide.com The reaction is typically carried out in trifluoroacetic acid (TFA). rsc.org This method has been shown to be more effective than using silver trifluoroacetate. rsc.org An important advantage of this approach is its compatibility with methionine residues, avoiding their oxidation, which can be a side reaction with other methods. medchemexpress.comnih.gov Following the removal of the Acm group, the resulting silver thiolate can be treated with reagents like dithiothreitol (B142953) (DTT) to yield the free thiol. rsc.org
| Reagent | Solvent | Co-reagent/Quencher | Key Feature | Reference |
| Silver Trifluoromethanesulfonate (AgOTf) | Trifluoroacetic Acid (TFA) | Dithiothreitol (DTT) | Avoids oxidation of methionine | rsc.orgmedchemexpress.comnih.gov |
| Silver (I) Tetrafluoroborate (AgBF₄) | Trifluoroacetic Acid (TFA) | Dithiothreitol (DTT) | Effective for Acm removal | peptide.compeptide.com |
Platinum(IV) Complex-Mediated Deprotection (e.g., trans-[PtBr₂(CN)₄]²⁻)
A novel approach for Acm deprotection involves the use of Platinum(IV) complexes, such as trans-[PtBr₂(CN)₄]²⁻. nih.govacs.org This method facilitates oxidative deprotection, leading directly to the formation of an intramolecular disulfide bond. nih.govacs.org The reactions are performed in an aqueous medium under aerobic conditions and are notably rapid, often completing within 30 minutes. nih.govacs.org Kinetic studies have indicated that the reaction is first-order in both the Platinum(IV) complex and the peptide concentration. nih.govacs.org The deprotection rate can be significantly increased by the addition of sodium bromide. nih.govacs.org This technique has been successfully employed in the regioselective synthesis of peptides with multiple disulfide bonds, including apamin and α-conotoxin SI. nih.govacs.org
| Reagent | Conditions | Key Outcome | Reaction Time | Reference |
| trans-[PtBr₂(CN)₄]²⁻ | Aqueous medium, aerobic | Direct intramolecular disulfide bond formation | < 30 minutes | nih.govacs.org |
Reductive and Alternative Deprotection Strategies for Free Thiols
Beyond metal-ion-mediated oxidative deprotections, several other strategies exist for the removal of the Acm group to generate a free thiol. These methods often employ heavy metals or electrophilic reagents.
Mercuric Salt-Mediated Deprotection (e.g., Mercury(II) Acetate)
One of the classical methods for Acm group removal involves the use of mercuric salts, such as mercury(II) acetate (Hg(OAc)₂). peptide.comsigmaaldrich.com The reaction is typically conducted in an aqueous solution, often 10% aqueous acetic acid, with the pH adjusted to around 4.0. peptide.comsigmaaldrich.com After the formation of the mercury-sulfur complex, the mercury is typically sequestered by the addition of an excess of a thiol-containing reagent like β-mercaptoethanol. sigmaaldrich.com It is important to note the toxicity of mercury compounds and handle them with appropriate caution. sigmaaldrich.com This method can also lead to side reactions, such as the transfer of the Acm group to serine or threonine residues in peptides with high content of these amino acids. nih.govsigmaaldrich.com
| Reagent | Conditions | Quenching Agent | Caution | Reference |
| Mercury(II) Acetate (Hg(OAc)₂) | 10% aq. AcOH, pH 4.0 | β-mercaptoethanol | High toxicity of mercury salts | peptide.comsigmaaldrich.com |
Palladium(II) Complex-Mediated Deprotection in Aqueous Media
Palladium(II) complexes have emerged as efficient reagents for the rapid removal of the Acm group in aqueous media. researchgate.netnih.govbgu.ac.il This approach is valued for its mild conditions and high efficiency, often overcoming the harsh conditions required by other methods. nih.gov Palladium-mediated deprotection can be integrated into one-pot synthesis strategies, combining ligation, desulfurization, and Acm deprotection, which significantly expedites the process of chemical protein synthesis. nih.govbgu.ac.il For instance, treatment with PdCl₂ can effectively cleave the Acm group, and the reaction can be quenched with reagents like dithiothreitol (DTT). researchgate.net Furthermore, a combination of palladium and diethyldithiocarbamate (B1195824) can achieve oxidation of Cys(Acm) to a disulfide bond within minutes in a one-pot operation. researchgate.netnih.gov
| Reagent | Conditions | Application | Reference |
| PdCl₂ | Aqueous medium | Rapid Acm removal | researchgate.net |
| Palladium complexes | Aqueous medium | One-pot ligation, desulfurization, and deprotection | nih.govbgu.ac.il |
| Palladium and diethyldithiocarbamate | Aqueous medium | Rapid disulfide bond formation | researchgate.netnih.gov |
Electrophilic Disulfide Reagent-Mediated Deprotection (e.g., 2,2′-Dithiobis(5-nitropyridine) (DTNP), 2,2′-Dithiodipyridine (DTP))
A milder alternative for Acm deprotection involves the use of electrophilic disulfide reagents such as 2,2′-dithiobis(5-nitropyridine) (DTNP) and 2,2′-dithiodipyridine (DTP). nih.govnih.gov These reagents, when dissolved in TFA, become "activated" for the deprotection reaction. nih.gov The addition of thioanisole (B89551) can be crucial for the effective removal of the Acm group from cysteine residues. nih.govnih.gov While DTNP can effectively deprotect Cys(Acm), it may require a significant excess of the reagent. nih.gov DTP is also effective but generally shows slower reaction kinetics compared to DTNP. nih.gov This methodology is considered gentle and can be incorporated into standard cleavage cocktails for peptide synthesis. nih.govnih.gov
| Reagent | Solvent System | Key Additive | Characteristics | Reference |
| 2,2′-Dithiobis(5-nitropyridine) (DTNP) | Trifluoroacetic Acid (TFA) | Thioanisole | Gentle; may require >15 equivalents | nih.govnih.gov |
| 2,2′-Dithiodipyridine (DTP) | Trifluoroacetic Acid (TFA) | Thioanisole | Less reactive than DTNP | nih.gov |
Enzymatic Approaches to Acm Deprotection (e.g., Penicillin G Acylase for Phacm analogs)
An alternative and milder approach for the deprotection of cysteine involves the use of enzymes. The phenylacetamidomethyl (Phacm) group, an analog of the Acm group, can be selectively cleaved by Penicillin G Acylase (PGA) under physiological conditions. nih.gov This enzymatic method offers a high degree of specificity and avoids the harsh reagents used in chemical deprotection methods.
The efficiency of PGA-mediated deprotection of Phacm-protected homocysteine (a cysteine analog) has been shown to be highly dependent on the steric accessibility of the Phacm group within a protein. nih.gov In flexible and exposed regions of a protein, the deprotection can proceed efficiently within minutes. nih.gov However, if the Phacm group is located on the surface of a stably folded globular protein, the enzymatic cleavage is poor or may not occur at all. nih.gov
Studies have demonstrated a clear correlation between the distance of the Phacm-protected residue from a folded protein domain and the efficiency of deprotection. For instance, quantitative deprotection was observed when the protected residue was flanked by 20-23 amino acids on both sides. nih.gov The efficiency decreased to about 65% when the residue was only nine amino acids away from a globular domain and further reduced to approximately 40% at a distance of five residues. nih.gov Complete impairment of the deprotection was observed when the Phacm-protected residue was just two amino acids away from a globular domain. nih.gov This highlights the critical role of substrate accessibility for the enzyme's catalytic activity.
Table 2: Efficiency of Penicillin G Acylase (PGA) Deprotection of Phacm-Homocysteine Based on Steric Accessibility
| Substrate Structure (Distance from Globular Domain) | Deprotection Efficiency (%) | Reference |
|---|---|---|
| Flanked by 20-23 amino acids | Quantitative | nih.gov |
| 9 amino acids | ~65 | nih.gov |
| 5 amino acids | ~40 | nih.gov |
| 2 amino acids | Complete impairment | nih.gov |
Applications of H Cys Acm Oh in Complex Peptide and Protein Engineering
Synthesis of Disulfide-Rich Peptides and Proteins
Disulfide bonds are critical for the structural integrity and biological activity of many peptides and proteins, influencing their folding, stability, and target interactions. The use of orthogonally protected cysteine residues, such as Acm-protected cysteine, is paramount for achieving the correct disulfide connectivity in complex molecules.
Achieving regioselective disulfide bridging in peptides with multiple cysteine residues is a significant synthetic challenge. The Acm group provides a stable protection that can be selectively removed under specific conditions, allowing for the controlled formation of disulfide bonds. This orthogonality is key to directing disulfide bond formation to specific cysteine pairs. For instance, Acm-protected cysteine is widely employed in the synthesis of peptides like Apamin (B550111), α-Conotoxin SI, and Oxytocin, where precise disulfide bond placement dictates biological activity researchgate.net. Strategies often involve a stepwise deprotection and oxidation process, where Acm-protected cysteines are deprotected and oxidized to form disulfide bonds while other cysteine residues remain protected with different groups, or vice versa researchgate.netrsc.orgmdpi.comacs.org. For example, N-chlorosuccinimide (NCS) has been utilized for the one-pot, on-resin removal of Acm and subsequent disulfide bond formation, demonstrating compatibility with other cysteine protecting groups like Trt mdpi.com. Similarly, palladium(II) chemistry has been developed for mild and rapid Acm deprotection, enabling controlled disulfide bond formation in complex systems eurpepsoc.comrsc.org. Thallium trifluoroacetate (B77799) (Tl(CF₃CO₂)₃) is also known to convert Acm-protected cysteine residues into disulfide-bridged cystine peptides sigmaaldrich.com.
The formation of cyclic peptides, often stabilized by one or more disulfide bridges, is a key area where Acm-protected cysteine finds application. By incorporating Acm-Cys residues at specific positions, chemists can direct cyclization through disulfide bond formation, creating stable loop structures. These cyclic peptides often exhibit enhanced proteolytic stability and improved receptor binding affinity compared to their linear counterparts iris-biotech.desb-peptide.com. The Acm group's stability during solid-phase peptide synthesis (SPPS) and its selective removal allow for precise control over the cyclization process, whether it is head-to-tail or side-chain-to-side-chain adventchembio.com. For example, the Fmoc-Cys(Acm)-Cys(Acm)-OH dipeptide serves as a valuable building block for introducing two cysteines in a defined sequence, facilitating the formation of disulfide-linked loops adventchembio.com.
Role in Native Chemical Ligation (NCL) and Chemical Protein Semisynthesis
Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining smaller, chemically synthesized fragments. Cysteine residues play a crucial role in NCL, and the protection of their thiol groups is essential.
During NCL, the N-terminal cysteine residue of one peptide fragment reacts with the C-terminal thioester of another. The thiol group of cysteine is highly nucleophilic and can participate in various side reactions, such as alkylation or oxidation, which can compromise the ligation efficiency and yield. Acm-protected cysteine is often used to protect cysteine residues that are not involved in the primary ligation event. Its stability under typical NCL conditions prevents premature reactions, ensuring that ligation occurs selectively at the intended sites mdpi.comscispace.com. The presence of internal cysteine residues, if protected with groups like Acm, does not hinder the NCL reaction itself mdpi.com.
Following the NCL reaction, Acm-protected cysteine residues that were not part of the ligation site often need to be deprotected to reveal free thiols for further modification or for disulfide bond formation. Various methods have been developed for the efficient removal of the Acm group post-ligation. Palladium(II) chemistry, particularly using PdCl₂, has emerged as a mild and rapid method for Acm deprotection, often in a one-pot procedure that can also include desulfurization or disulfide bond formation eurpepsoc.comrsc.org. Copper(II) salts, such as CuSO₄, in the presence of ascorbate, or silver(I) salts like Ag(OAc)₂, are also employed for Acm deprotection researchgate.netrsc.orgscispace.com. These strategies are critical for the successful synthesis of complex proteins via semisynthesis.
Peptide Macrocyclization Strategies Utilizing Acm-Protected Cysteine
Peptide macrocyclization, particularly through disulfide bonds, is a vital strategy for enhancing peptide stability, bioavailability, and biological activity. Acm-protected cysteine residues are instrumental in achieving regioselective disulfide macrocyclization. By strategically placing Acm-Cys residues, chemists can control the formation of specific disulfide bridges that define the cyclic structure iris-biotech.desb-peptide.com. For instance, on-resin disulfide-driven macrocyclization methods have been developed that are highly efficient and can be performed rapidly, often utilizing iodine-mediated oxidation in the presence of additives like persulfate acs.org. The Acm group's orthogonality allows for its removal and subsequent disulfide bond formation, even in the presence of other cysteine protecting groups, enabling the synthesis of complex macrocyclic peptides with defined disulfide linkages mdpi.comacs.org.
Analytical and Mechanistic Investigations of S Acetamidomethyl Cysteine Chemistry
Analytical Techniques for Monitoring Acm Deprotection and Peptide Integrity
The S-acetamidomethyl (Acm) group is a widely utilized protecting group for the thiol functionality of cysteine in peptide synthesis. adventchembio.com Its removal, a critical step often leading to disulfide bond formation, requires careful monitoring to ensure reaction completion, product purity, and preservation of the peptide's structural integrity. A suite of analytical techniques is employed for this purpose, each providing distinct and complementary information.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for real-time monitoring of the deprotection of S-Acm protected cysteine and for assessing the purity of the final peptide product. bachem.comnih.gov The progress of the reaction is typically followed by observing the disappearance of the peak corresponding to the Acm-protected starting material and the concurrent appearance of the peak for the deprotected product. google.comrsc.org This allows for the optimization of reaction conditions, such as reaction time and reagent stoichiometry, to maximize yield and minimize side-product formation. bachem.comresearchgate.net
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this analysis. Separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C18) and a polar mobile phase. nih.govcsic.es A gradient elution, typically with acetonitrile (B52724) and water containing an ion-pairing agent like trifluoroacetic acid (TFA), is employed to resolve the more hydrophobic protected peptide from the more polar unprotected product. nih.govrsc.orgcsic.es The elution is monitored by UV detection, usually at a wavelength of 220 nm where the peptide bond absorbs. nih.govrsc.org
For example, in the iodine-mediated deprotection and cyclization of bis-Acm peptides, analytical HPLC is used to track the reaction's progress until the starting material is consumed. bachem.com Similarly, during on-resin cyclization using N-chlorosuccinimide (NCS), HPLC and LCMS analysis are used to confirm the quality of the linear Acm-protected peptide and to monitor the formation of the cyclized product. nih.gov
Table 1: Representative HPLC Conditions for Monitoring Acm Deprotection
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | C18 (e.g., Phenomenex Aeris™ C18) | nih.govcsic.es |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | nih.govgoogle.comrsc.org |
| Mobile Phase B | Acetonitrile (MeCN) with 0.1% TFA | nih.govgoogle.comrsc.org |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 220 nm | nih.govrsc.org |
| Gradient | Linear gradient of 5–95% B over 15-30 minutes | nih.govrsc.org |
Mass Spectrometry (MS, MALDI-TOF MS, LCMS) for Compound Identification and Characterization
Mass Spectrometry (MS) is a powerful technique used to confirm the identity of peptides and to verify the successful removal of the Acm group by determining the molecular weight of the analyte with high precision. nih.govnih.gov It is often coupled with liquid chromatography (LC-MS) to analyze complex reaction mixtures, providing both retention time data and mass information for each component. nih.govcsic.es
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the rapid analysis of peptides and proteins. patsnap.comnih.gov It provides the mass-to-charge ratio (m/z) of the intact molecule, allowing for straightforward confirmation of both the starting material and the final product. google.comnih.gov For instance, in studies involving the deprotection of test peptides, MALDI-TOF MS was used to identify the Acm-protected peptide, the deprotected intermediate, and the final product. nih.gov
LC-MS combines the separation power of HPLC with the detection capabilities of MS. patsnap.com This technique is invaluable for identifying and characterizing the components of a reaction mixture, including desired products, unreacted starting materials, and any side products. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the compounds. csic.es
Table 2: Application of Mass Spectrometry in Acm-Cysteine Chemistry
| Technique | Application | Example | Source(s) |
|---|---|---|---|
| MALDI-TOF MS | Confirmation of product molecular weight | Confirmed quantitative conversion of Acm-protected peptide to oxytocin. | google.com |
| Identification of reaction products | Identified the 5-Npys protected peptide intermediate during deprotection with DTNP. | nih.gov | |
| LC-MS | Purity assessment and product confirmation | Confirmed the formation of Acm-protected linear peptide with >95% purity before cyclization. | nih.gov |
| Characterization of reaction mixtures | Used to analyze the products of on-resin Acm to Scm conversion. | nih.gov | |
| On-tissue MS/MS | Structural confirmation | Confirmed the identity of acetaminophen-cysteine adducts by their fragmentation patterns. | nih.gov |
Spectroscopic Methods for Conformational Analysis (e.g., Far-UV Circular Dichroism for Protein Folding)
Following the removal of the Acm group and subsequent formation of disulfide bonds, it is crucial to verify that the peptide has folded into its correct three-dimensional structure, as this conformation is essential for its biological activity. bachem.com Far-ultraviolet (Far-UV) Circular Dichroism (CD) spectroscopy is a key technique for analyzing the secondary structure of proteins and peptides in solution. creative-proteomics.comnih.gov
Far-UV CD operates in the 180–250 nm wavelength range, where the peptide bond is the primary chromophore. creative-proteomics.comnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com Because the secondary structure elements of peptides (α-helices, β-sheets, random coils) are chiral and ordered, they produce characteristic CD spectra. creative-proteomics.commdpi.com
α-helices typically show two negative bands around 222 nm and 208 nm, and a positive band around 190 nm. nih.gov
β-sheets exhibit a negative band around 215-218 nm and a positive peak near 195 nm. creative-proteomics.commdpi.com
Random coils or unfolded peptides are characterized by a strong negative band near 200 nm. creative-proteomics.comnih.gov
By analyzing the Far-UV CD spectrum of a peptide after Acm deprotection and disulfide bond formation, researchers can assess its secondary structure content and compare it to a reference standard or theoretical model. nih.gov This confirms whether the chemical modifications have yielded a correctly folded and biologically active molecule. creative-proteomics.com This method is vital for ensuring the structural integrity of the final product, especially for therapeutic peptides where proper folding is paramount. nih.gov
In-depth Mechanistic Studies of Acm Group Transformations
The conversion of S-Acm-cysteine to a free thiol or a disulfide bond involves complex chemical transformations. Understanding the underlying reaction mechanisms and the intermediates involved is crucial for optimizing reaction conditions and preventing unwanted side reactions.
Reaction Mechanisms of Oxidative Deprotection Pathways
The removal of the Acm group is frequently coupled with an oxidative process to directly form a disulfide bridge, a key structural feature in many biologically active peptides. bachem.com Various reagents can achieve this transformation, each operating through a distinct mechanism.
Iodine-Mediated Deprotection: This is one of the most common methods for simultaneous Acm removal and disulfide bond formation. The reaction is typically carried out in aqueous or alcoholic acidic solutions. bachem.comresearchgate.net The proposed mechanism involves the electrophilic attack of iodine on the sulfur atom of the Cys(Acm) residue. This leads to the formation of a sulfenyl iodide intermediate. A second Cys(Acm) residue can then be attacked by this intermediate, or another sulfenyl iodide can be formed, eventually leading to the disulfide bond and the release of the Acm group. The excess iodine must be quenched promptly with a reducing agent like ascorbic acid or sodium thiosulfate (B1220275) to prevent side reactions, such as the iodination of sensitive residues like tyrosine. researchgate.net
Heavy Metal-Mediated Deprotection: Reagents such as mercury(II) acetate (B1210297) (Hg(OAc)₂) and silver(I) salts can also remove the Acm group. nih.govpeptide.com These heavy metals are soft Lewis acids that have a high affinity for the soft sulfur atom of the thiol. The mechanism involves coordination of the metal ion to the sulfur, which facilitates the cleavage of the S-CH₂ bond. This process generates a metal-thiolate complex. Subsequent treatment with a thiol-containing reagent like β-mercaptoethanol is required to liberate the free cysteine thiol from the metal complex. peptide.com
N-Halosuccinimide (NCS, NBS)-Mediated Deprotection: N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) offer a rapid and efficient method for Acm removal and disulfide bond formation, often on the solid support. mdpi.comresearchgate.net The mechanism is thought to involve the formation of a sulfenyl halide intermediate, similar to the iodine-mediated pathway. This highly reactive intermediate then readily reacts with a second thiol (or another sulfenyl halide) to form the disulfide bridge. mdpi.com
Copper(II)-Mediated Deprotection: A method utilizing copper(II) sulfate (B86663) (CuSO₄) in the presence of a 1,2-aminothiol under aerobic conditions has been developed for Acm deprotection. researchgate.netrsc.org This reaction leads to the concomitant formation of a disulfide bond. The mechanism is complex but is believed to involve copper-thiolate intermediates and the participation of molecular oxygen as the ultimate oxidant. rsc.org
Characterization and Role of Key Intermediates in S-Acm Chemistry
The deprotection of Cys(Acm) proceeds through several reactive intermediates whose formation can influence reaction efficiency and the side-product profile. While often transient and difficult to isolate, their existence is inferred from reaction outcomes and mechanistic studies.
Sulfenyl Intermediates: In oxidative deprotection pathways using reagents like iodine or N-halosuccinimides, the formation of a sulfenyl halide (e.g., R-S-I or R-S-Cl) is a key mechanistic step. mdpi.com These electrophilic sulfur species are highly reactive. Their primary role is to be attacked by a nucleophilic thiol of another cysteine residue to form the disulfide bond. However, their high reactivity can also lead to side reactions if other nucleophiles are present.
Cationic Intermediates: Under strongly acidic conditions, such as during peptide cleavage from a resin with trifluoroacetic acid (TFA), the Acm group can exhibit unexpected lability. nih.gov This process is thought to generate a carbocation intermediate, [CH₂NHC(O)CH₃]⁺, upon cleavage of the S-C bond. This reactive electrophile can then cause side reactions, most notably the alkylation of the electron-rich aromatic ring of tyrosine residues. nih.gov The formation of these by-products can be suppressed by using scavengers or performing the cleavage at higher dilution. nih.gov
Sulfonium (B1226848) Cations: When using certain electrophilic disulfide reagents like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) for deprotection, a sulfonium cationic intermediate has been postulated. nih.gov In this proposed mechanism, thioanisole (B89551), acting as a catalyst, attacks the sulfur of the DTNP-activated Cys(Acm) residue, forming a sulfonium cation. This intermediate facilitates the departure of the Acm group and ultimately leads to the formation of a mixed disulfide product. nih.gov
Future Directions and Emerging Trends in H Cys Acm Oh Research
Development of Novel, Milder, and More Selective Acm Deprotection Strategies
The acetamidomethyl (Acm) protecting group is valued for its stability under the acidic and basic conditions typical of solid-phase peptide synthesis (SPPS). adventchembio.com However, traditional methods for its removal, often involving heavy metals like mercury(II) or silver(I), present toxicity and environmental concerns. researchgate.netnih.gov Consequently, a significant area of research is dedicated to discovering milder and more selective deprotection reagents.
Recent advancements have introduced promising alternatives to heavy metal-based deprotection. These include:
Palladium-based Reagents: Palladium complexes have emerged as efficient catalysts for Acm removal under aqueous conditions. researchgate.net This method is particularly advantageous as it can be integrated into one-pot ligation and desulfurization strategies, streamlining the synthesis of complex proteins. researchgate.net
Copper(II)-based Systems: The use of CuSO4 in conjunction with 1,2-aminothiols provides a method for Acm deprotection under aerobic conditions. rsc.org This strategy has been successfully applied to the one-pot, stepwise synthesis of peptides with multiple disulfide bonds, such as apamin (B550111). rsc.org
Platinum(IV) Complexes: The platinum(IV) complex, trans-[PtBr2(CN)4]2–, has been shown to effectively mediate the deprotection of Acm groups, leading directly to the formation of intramolecular disulfide bonds in an aqueous medium. acs.org This method has been utilized in the regioselective synthesis of peptides like apamin and α-conotoxin SI with good yields. acs.org
Electrophilic Disulfides: Reagents such as 2,2′-dithiobis(5-nitropyridine) (DTNP) and 2,2′-dithiodipyridine (DTP) offer an extremely mild method for removing Acm groups. nih.gov While DTNP can deprotect both Cys(Mob) and Cys(Acm) residues, DTP shows greater selectivity, reacting more sluggishly with Cys(Acm) and thus allowing for differential deprotection. nih.gov
Iodine: Iodine is a widely used reagent for the simultaneous deprotection of Acm groups and formation of disulfide bonds. adventchembio.compeptidetherapeutics.orgpeptide.com Research has focused on optimizing the conditions for iodine-mediated deprotection to reduce reaction times and the amount of reagent required, particularly in automated synthesis protocols. peptidetherapeutics.org
Table 1: Comparison of Novel Acm Deprotection Reagents
| Reagent/System | Key Advantages | Example Application |
|---|---|---|
| Palladium(II) Complexes | Enables one-pot ligation, desulfurization, and deprotection. researchgate.net | Synthesis of ubiquitin-like protein UBL-5. researchgate.net |
| Copper(II) and 1,2-aminothiols | Aerobic conditions; allows for one-pot/stepwise disulfide bridging. rsc.org | Synthesis of Apamin. rsc.org |
| Platinum(IV) Complexes | Direct formation of disulfide bonds in aqueous medium. acs.org | Regioselective synthesis of α-conotoxin SI. acs.org |
| Electrophilic Disulfides (DTNP, DTP) | Extremely mild conditions; potential for selective deprotection. nih.gov | Deprotection of Cys(Acm) and Cys(Mob) containing peptides. nih.gov |
| Iodine (Optimized Conditions) | Simultaneous deprotection and oxidation; amenable to automation. peptidetherapeutics.org | Automated on-resin synthesis of Apamin. peptidetherapeutics.org |
Expanded Applications of H-Cys(Acm)-OH in Bioactive Peptide and Protein Engineering
The ability to precisely control disulfide bond formation using H-Cys(Acm)-OH is critical for the synthesis and engineering of bioactive peptides and proteins. Disulfide bridges are often essential for maintaining the correct three-dimensional structure and, consequently, the biological activity of these molecules. adventchembio.com
The applications of H-Cys(Acm)-OH in this field are diverse and expanding:
Synthesis of Disulfide-Rich Peptides: Many therapeutic peptides, such as conotoxins and defensins, contain multiple cysteine residues that must be correctly paired to form specific disulfide bonds. adventchembio.com The orthogonal protection offered by the Acm group, in combination with other protecting groups like trityl (Trt) or methoxytrityl (Mmt), allows for the sequential and regioselective formation of these crucial linkages. peptidetherapeutics.orgbiotage.comsigmaaldrich.com This prevents misfolding and ensures the synthesis of the biologically active isomer. adventchembio.com
Peptide-Based Therapeutics: H-Cys(Acm)-OH is instrumental in the design and development of peptide therapeutics for a range of diseases, including cancer and autoimmune disorders. adventchembio.com Site-specific disulfide bond formation can enhance the stability of these peptides in vivo, improve their target specificity, and facilitate the creation of cyclic and loop structures that mimic bioactive conformations. adventchembio.com
Protein Semisynthesis: In the chemical synthesis of large proteins, H-Cys(Acm)-OH is used to protect cysteine residues in peptide fragments that are later joined together using techniques like native chemical ligation. researchgate.net Following ligation, the Acm groups can be removed to allow for the formation of native disulfide bonds and the correct folding of the full-length protein. researchgate.net
Construction of Peptide Libraries: For drug discovery and screening purposes, combinatorial peptide libraries are often synthesized. adventchembio.com The use of H-Cys(Acm)-OH ensures the structural integrity of peptides containing defined cysteine motifs within these libraries, leading to more reliable structure-activity relationship (SAR) data. adventchembio.com
Integration with Advanced Synthetic Methodologies and Automation in Peptide Synthesis
The integration of H-Cys(Acm)-OH with automated synthesis platforms and advanced methodologies is revolutionizing the production of complex peptides. Automation, particularly when enhanced by microwave energy, significantly reduces synthesis times and can improve the purity of the final product. cem.de
Key trends in this area include:
Automated On-Resin Disulfide Bond Formation: Modern peptide synthesizers can be programmed to perform the sequential deprotection of orthogonally protected cysteines and the subsequent on-resin formation of disulfide bonds. peptidetherapeutics.orgbiotage.com For instance, a peptide can be synthesized with both Cys(Mmt) and Cys(Acm) residues. The Mmt group can be selectively removed first, followed by oxidation to form the initial disulfide bridge. Subsequently, the Acm groups can be removed and the second disulfide bond formed, all within an automated protocol. peptidetherapeutics.org
Microwave-Enhanced SPPS: The application of microwave energy accelerates both the coupling and deprotection steps in SPPS. cem.de This has been shown to dramatically decrease the time required for the synthesis of disulfide-bridged peptides. For example, the synthesis of oxytocin, which can take over 13 hours at room temperature, can be completed in under 3 hours using microwave-enhanced methods. cem.de
Software-Assisted Synthesis Design: Advanced software features, such as the Branches™ tool, allow for the visualization and programming of complex synthetic pathways, including multiple, regioselective disulfide bond formations. peptidetherapeutics.orgbiotage.com This simplifies the setup of automated syntheses for intricate molecules like apamin, which contains two disulfide bonds. peptidetherapeutics.orgbiotage.com
Q & A
Q. What is the role of the Acm protecting group in H-Cys(Acm)-OH·H₂O during peptide synthesis?
The Acm (acetamidomethyl) group protects the thiol (-SH) side chain of cysteine during solid-phase peptide synthesis (SPPS), preventing premature disulfide bond formation or oxidation . This orthogonal protection strategy allows selective deprotection under mild conditions (e.g., iodine or mercury(II) acetate), enabling controlled disulfide bridge formation in multi-cysteine peptides .
Q. How can researchers verify the purity and identity of H-Cys(Acm)-OH·H₂O after synthesis?
Key analytical methods include:
Q. What are the storage conditions to prevent degradation of H-Cys(Acm)-OH·H₂O?
Store at 2–8°C in airtight, moisture-free containers to avoid hydrolysis of the Acm group or thiol oxidation. Long-term stability requires desiccation and inert gas (N₂/Ar) purging .
Advanced Research Questions
Q. How does the Acm group influence the folding kinetics of disulfide-rich peptides?
Acm-protected cysteine residues delay disulfide bond formation until post-synthetic deprotection, enabling stepwise oxidative folding. This is critical for structurally complex peptides (e.g., conotoxins), where incorrect disulfide pairing leads to misfolding. Orthogonal protection with Acm and Trt (trityl) groups allows sequential deprotection, as demonstrated in the synthesis of Gd(III)-peptide MRI contrast agents .
Q. What experimental strategies mitigate racemization during coupling of H-Cys(Acm)-OH·H₂O in SPPS?
Racemization at the cysteine α-carbon can occur under basic conditions. Mitigation strategies include:
Q. Can H-Cys(Acm)-OH·H₂O be integrated into automated peptide synthesizers for high-throughput applications?
Yes, but optimization is required:
- Pre-activate the derivative with HOBt/DIC to enhance coupling efficiency.
- Monitor real-time deprotection (e.g., piperidine for Fmoc removal) via UV spectroscopy.
- Validate stepwise yields using ninhydrin or chloranil tests .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in reported solubility data for H-Cys(Acm)-OH·H₂O?
Solubility varies with pH and counterion (e.g., HCl vs. free base). For example:
Q. What are the limitations of Acm as a protecting group in redox-sensitive environments?
Acm is stable to TFA (used in SPPS) but susceptible to strong oxidizing agents (e.g., H₂O₂). In redox-active systems (e.g., metallopeptide synthesis), alternative protection (e.g., StBu) or post-synthetic deprotection (e.g., iodine in methanol/water) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
